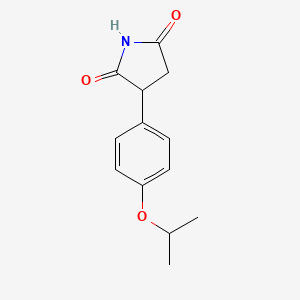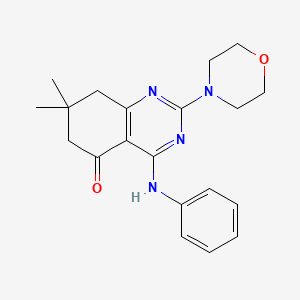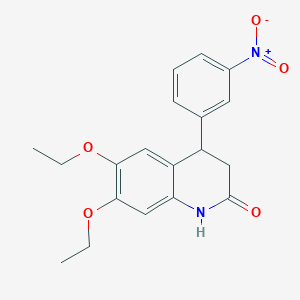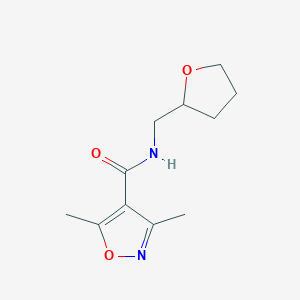
3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione
描述
3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.10519334 g/mol and the complexity rating of the compound is 306. The solubility of this chemical has been described as >35 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-5-3-9(4-6-10)11-7-12(15)14-13(11)16/h3-6,8,11H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLMIGGBZSJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950637 | |
| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
27950-88-5 | |
| Record name | Succinimide, 2-(p-isopropoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027950885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-{4-[(propan-2-yl)oxy]phenyl}-3,4-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence for Pufemide's anticonvulsant activity?
A1: Studies demonstrate that Pufemide effectively antagonizes seizures induced by various methods in animal models. In one study, Pufemide significantly reduced the severity of seizures induced by corazole (pentylenetetrazol), a GABA antagonist, in mice. [] It also showed efficacy in models of electroshock-induced seizures and kindling seizures, a model of chronic epilepsy. [, ] These findings suggest that Pufemide possesses broad-spectrum anticonvulsant activity.
Q2: Does Pufemide exhibit any psychotropic effects?
A2: Research indicates that Pufemide, alongside its anticonvulsant properties, displays psychotropic effects. In animal models, Pufemide administration was associated with anxiolytic (anti-anxiety) and sedative effects. [, ] Interestingly, it also demonstrated potential in restoring memory function in rats with experimentally induced amnesia. [] These findings highlight the potential for Pufemide to address both epileptic seizures and associated neuropsychiatric symptoms.
Q3: How does Pufemide compare to other antiepileptic drugs?
A3: Comparative studies suggest that Pufemide may offer advantages over some existing antiepileptic drugs. For instance, one study found that Pufemide was more effective than ethosuximide and pufemide in antagonizing corazole-induced seizures in mice. [] Furthermore, its toxicity profile appears favorable, with a higher median lethal dose (LD50) compared to the tested drugs. [] These findings suggest a potentially wider therapeutic window for Pufemide.
Q4: What are the limitations of current research on Pufemide?
A4: Despite promising initial findings, research on Pufemide is limited compared to other established antiepileptic drugs. While animal studies provide valuable insights into its potential, more research, including clinical trials, is needed to fully elucidate its efficacy, safety profile, and optimal therapeutic use in humans. Moreover, its precise mechanism of action at the molecular level remains to be fully characterized.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,3,3-tetrafluoropropyl 5-[(4-iodophenyl)amino]-5-oxopentanoate](/img/structure/B4695573.png)
![4-{[1-(3-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4695579.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4695589.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![3-{[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4695625.png)

![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4695648.png)
![4-(4-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4695657.png)
